molecular formula C13H16 B8606857 (4-Methylenecyclohexyl)benzene

(4-Methylenecyclohexyl)benzene

Cat. No. B8606857
M. Wt: 172.27 g/mol
InChI Key: DCFWWUVUVQVGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329400B1

Procedure details

μ-Chloro-μ-methylene[bis(cyclopentadienyl)titanium]dimethylaluminum (172 mL, 0.086 mol, 0.5 M in toluene) is added dropwise to a solution of 4-phenylcyclohexanone (15.0 g, 0.086 mol) in THF (100 mL) at 0° C. The mixture is allowed to come to 25° C. After 15 min., ether (100 mL) is added followed by dropwise addition of 0.1 M sodium hydroxide (120 mL). The mixture is stirred an 25° C. for 18 h, filtered, and the filtrate is dried over sodium sulfate and concentrated in vacuo . The residue is purified by column chromatography on silica gel using dichloromethane-hexanes (1:1) as eluent. The resulting yellow oil is rechromatographed using hexanes as eluent to give 8.9 g (61%) of 4-phenyl-1-methylenecyclohexane as an oil.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
μ-Chloro-μ-methylene[bis(cyclopentadienyl)titanium]dimethylaluminum
Quantity
172 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14]COCC.[OH-].[Na+]>C1COCC1.[CH3-].C[Al+]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+3]>[C:1]1([CH:7]2[CH2:12][CH2:11][C:10](=[CH2:14])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
μ-Chloro-μ-methylene[bis(cyclopentadienyl)titanium]dimethylaluminum
Quantity
172 mL
Type
catalyst
Smiles
[CH3-].C[Al+]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred an 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to 25° C
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil is rechromatographed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.